molecular formula C15H20N4O B2553197 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1445757-84-5

3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B2553197
CAS No.: 1445757-84-5
M. Wt: 272.352
InChI Key: ZTJCGSUMNGDCND-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a complex organic compound characterized by its pyrazole ring and pyrrolidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves multiple steps, starting with the formation of the pyrazole ring One common approach is the reaction of tert-butyl hydrazine with a suitable diketone under acidic conditions to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

  • tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate

Uniqueness: 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(5-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)13-12(10-17-18-13)8-11(9-16)14(20)19-6-4-5-7-19/h8,10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJCGSUMNGDCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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